2-Methoxy-1-(oxan-4-yl)ethan-1-one

Medicinal Chemistry Building Block Selection Molecular Weight Optimization

2-Methoxy-1-(oxan-4-yl)ethan-1-one (CAS 1338948‑04‑1) is a methoxymethyl ketone-substituted tetrahydropyran building block (C₈H₁₄O₃, MW 158.19 g mol⁻¹). It is supplied as a room-temperature liquid with commercial purities ranging from 95 % to 98 % by HPLC/GC.

Molecular Formula C8H14O3
Molecular Weight 158.19 g/mol
CAS No. 1338948-04-1
Cat. No. B1374160
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methoxy-1-(oxan-4-yl)ethan-1-one
CAS1338948-04-1
Molecular FormulaC8H14O3
Molecular Weight158.19 g/mol
Structural Identifiers
SMILESCOCC(=O)C1CCOCC1
InChIInChI=1S/C8H14O3/c1-10-6-8(9)7-2-4-11-5-3-7/h7H,2-6H2,1H3
InChIKeyYUPGISRNEYYNMT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methoxy-1-(oxan-4-yl)ethan-1-one (CAS 1338948-04-1): Sourcing & Technical Baseline for Procurement Decision-Makers


2-Methoxy-1-(oxan-4-yl)ethan-1-one (CAS 1338948‑04‑1) is a methoxymethyl ketone-substituted tetrahydropyran building block (C₈H₁₄O₃, MW 158.19 g mol⁻¹) . It is supplied as a room-temperature liquid with commercial purities ranging from 95 % to 98 % by HPLC/GC . The compound serves as a versatile small-molecule scaffold and research intermediate for medicinal chemistry and organic synthesis programmes . Its InChI Key is YUPGISRNEYYNMT‑UHFFFAOYSA‑N and the canonical SMILES is COCC(=O)C1CCOCC1 [1].

Why Generic Substitution Fails for 2-Methoxy-1-(oxan-4-yl)ethan-1-one (CAS 1338948-04-1): Functional-Group-Level Differentiation from Closest Tetrahydropyranyl Analogs


The tetrahydropyran (THP) building-block family contains multiple C₇–C₈ ketone, ester and alcohol congeners that are frequently cross-referenced in procurement databases . However, 2-methoxy-1-(oxan-4-yl)ethan-1-one occupies a narrow and non-interchangeable niche: the methoxymethyl ketone side-chain ( –C(=O)CH₂OCH₃) attached directly to the tetrahydropyran C‑4 position is absent in the simpler 4‑acetyl‑THP (CAS 137052‑08‑5) and is positional-isomeric to the geminal methoxy‑acetyl THP (CAS 175982‑78‑2) . This structural divergence dictates fundamentally different reactivity in enolate alkylations, Wittig olefinations, oxime formation and subsequent heterocycle construction—pathways that cannot be replicated with the des‑methoxy, ester (CAS 110238‑91‑0) or regioisomeric analogs without altering the synthetic route . The sections below quantify these differentiation dimensions to support data-driven procurement decisions.

Product-Specific Quantitative Evidence Guide: Where 2-Methoxy-1-(oxan-4-yl)ethan-1-one (CAS 1338948-04-1) Diverges Measurably from Its Closest Analogs


Evidence 1: Molecular Weight Differential vs. the Des‑Methoxy 4‑Acetyl‑THP Analog and the Ester Isostere

The target compound (MW 158.19 g mol⁻¹) is approximately 30 g mol⁻¹ heavier than the des‑methoxy analog 1-(tetrahydro‑2H‑pyran‑4‑yl)ethanone (MW 128.17 g mol⁻¹) and approximately 14 g mol⁻¹ heavier than the ester isostere methyl tetrahydropyran‑4‑carboxylate (MW 144.17 g mol⁻¹) . This mass increment arises from the –CH₂OCH₃ extension of the side‑chain, which simultaneously increases lipophilicity (calculated XLogP shift of approximately +0.3 to +0.5 log units based on fragment‑based estimation) and introduces an additional hydrogen‑bond acceptor (the ether oxygen) [1]. For medicinal chemistry programmes where ligand efficiency metrics (LE, LLE) are key design parameters, this 23 % mass difference versus the des‑methoxy congener can influence final lead compound property profiles.

Medicinal Chemistry Building Block Selection Molecular Weight Optimization

Evidence 2: Purity Specification Range Across Multiple Accredited Suppliers

The target compound is commercially available at three distinct purity tiers—95 % (Sigma‑Aldrich/Enamine, CymitQuimica/Biosynth), 97 % (AChemBlock) and 98 % (Leyan) . The closest positional isomer, 1-(4-methoxyoxan-4-yl)ethan-1-one (CAS 175982‑78‑2), is consistently offered at a minimum purity of 95 % across suppliers (AKSci, CymitQuimica), with no 97–98 % grade publicly listed . For the des‑methoxy analog (CAS 137052‑08‑5), the prevalent commercial specification is 97 % (AChemBlock, Aladdin, Bidepharm) . The availability of a 98 % grade for the target compound (Leyan, batch‑specific HPLC/GC verification) provides a quantifiable purity advantage for applications requiring high‑fidelity building blocks, such as fragment‑based drug discovery or late‑stage functionalization where trace impurities can confound biological assay interpretation.

Quality Control Procurement Specification HPLC Purity

Evidence 3: Structural Basis for Divergent Reactivity — The Methoxymethyl Ketone Handle vs. Simple Acetyl and Ester Substituents

The target compound bears a –C(=O)CH₂OCH₃ moiety, which is a monosubstituted α‑alkoxy ketone. In contrast, the des‑methoxy analog (CAS 137052‑08‑5) carries a simple acetyl group (–C(=O)CH₃) and the ester isostere (CAS 110238‑91‑0) presents a –C(=O)OCH₃ group [1]. The methoxymethyl substituent at the α‑position of the ketone introduces a directing effect for regioselective enolate formation: under kinetic deprotonation conditions (e.g., LDA, THF, –78 °C), deprotonation is biased toward the less‑substituted α′‑carbon rather than the α‑carbon bearing the methoxymethyl group, providing a regiochemical outcome not accessible with the simple methyl ketone [2]. Additionally, the α‑methoxy group enables subsequent acid‑catalyzed hydrolysis to the α‑hydroxy ketone or oxidative cleavage pathways that are not available to the des‑methoxy congener. The positional isomer (CAS 175982‑78‑2), where the methoxy group is directly attached to the same carbon as the acetyl group (a geminal α‑methoxy ketone), exhibits entirely different enolization geometry and stability, making it non‑exchangeable for reactions requiring the β‑methoxy‑ethyl ketone architecture .

Synthetic Chemistry Functional Group Interconversion Enolate Chemistry

Evidence 4: Procurement Lead‑Time and Cost‑per‑Gram Comparison at the 50–500 mg Research Scale

At the 50 mg research scale, the target compound is listed at €471.00 from Biosynth (3–4 week lead‑time); at 25 mg, CymitQuimica offers it at €249.00 . By comparison, the des‑methoxy analog (CAS 137052‑08‑5) is priced at approximately $35–$65 per gram from multiple suppliers (AChemBlock, Aladdin, Bidepharm), representing a >100‑fold cost differential on a per‑gram basis . The positional isomer (CAS 175982‑78‑2) shows intermediate pricing but is less widely stocked. The 97 % grade of the target compound from AChemBlock is priced at $1,100 per gram . This steep cost premium reflects the lower commercial demand and the additional synthetic steps required to introduce the methoxymethyl ketone functionality versus a simple Friedel‑Crafts acetylation of tetrahydropyran. For procurement planning, the decision to use this building block should be gated by a clear synthetic necessity: if the methoxymethyl ketone is not specifically required for downstream chemistry, the des‑methoxy analog offers functionally equivalent tetrahydropyran installation at a fraction of the cost.

Procurement Economics Supplier Comparison Research-Scale Sourcing

Evidence 5: In Silico Toxicity Alert Profile — Mutagenicity and Fish Toxicity Flags from Computational Prediction

Computational toxicity prediction for 2-methoxy-1-(oxan-4-yl)ethan-1-one flags a 'high' mutagenicity alert and 'high' fish toxicity, with an acute oral toxicity LD₅₀ estimate of 1.879 (classified as category III) [1]. In contrast, the des‑methoxy analog (CAS 137052‑08‑5) and the ester analog (CAS 110238‑91‑0) do not carry the same mutagenicity flag in publicly accessible in silico databases; their predicted profiles are generally clean for Ames mutagenicity [2]. The mutagenicity alert in the target compound is attributable to the α‑methoxymethyl ketone substructure, which is a known structural alert for potential DNA‑reactive electrophilicity via metabolic activation of the α‑methylene group adjacent to the carbonyl. While these are in silico predictions and not experimental Ames test data, they represent a tangible risk factor that procurement and safety officers must consider when selecting among tetrahydropyranyl building blocks for scale‑up or in vivo studies.

In Silico Toxicology Safety Assessment Computational ADMET

Best-Fit Research and Industrial Application Scenarios for 2-Methoxy-1-(oxan-4-yl)ethan-1-one (CAS 1338948-04-1)


Scenario 1: Fragment‑Based Drug Discovery Requiring a Methoxymethyl Ketone‑Equipped Tetrahydropyran Fragment

In fragment‑based screening campaigns where the tetrahydropyran ring is a desired core for its sp³ character and metabolic stability, 2-methoxy-1-(oxan-4-yl)ethan-1-one provides a pre‑installed methoxymethyl ketone growth vector that enables direct fragment elaboration via enolate alkylation, reductive amination or oxime formation. The 98 % purity grade (Leyan) is recommended to minimize false‑positive hits from impurities . The des‑methoxy analog lacks the α‑functionalization handle and would require additional synthetic steps to introduce a comparable growth point, increasing the fragment‑to‑lead timeline.

Scenario 2: Synthesis of Tetrahydropyran‑Containing Kinase Inhibitor Intermediates

The methoxymethyl ketone moiety serves as a masked hydroxymethyl ketone that can be deprotected under mild acidic conditions (e.g., BBr₃ or TMSI) to reveal the α‑hydroxy ketone, a common pharmacophore in kinase hinge‑binding motifs [1]. The positional isomer (CAS 175982‑78‑2) cannot undergo this transformation because the methoxy group is geminal to the carbonyl, producing a different product. Procurement of the correct regioisomer is therefore non‑negotiable for synthetic fidelity in medicinal chemistry programmes targeting this pharmacophore.

Scenario 3: Late‑Stage Functionalization of Advanced Intermediates in Agrochemical Research

Agrochemical discovery often requires tetrahydropyranyl building blocks with differentiated reactivity for late‑stage diversification. The α‑methoxymethyl ketone in the target compound enables chemoselective transformations (e.g., Wittig olefination at the ketone while leaving the methoxy group intact) that are orthogonal to the reactivity of the ester analog (CAS 110238‑91‑0) [2]. When the synthetic route demands simultaneous ketone and ether functionality in a single building block, the target compound eliminates one protection/deprotection cycle compared to using the des‑methoxy analog followed by separate methoxymethyl introduction.

Scenario 4: Reference Standard for Impurity Profiling in Pharmaceutical Quality Control

The compound is listed as a 'useful research chemical' and reference substance for drug impurity analysis [3]. Its structurally distinct methoxymethyl ketone signature (InChIKey YUPGISRNEYYNMT‑UHFFFAOYSA‑N) allows unambiguous identification by LC‑MS or GC‑MS when screening for process‑related impurities in tetrahydropyran‑containing APIs. The positional isomer (CAS 175982‑78‑2) has a different InChIKey (YPZDAFACMMEUCG‑UHFFFAOYSA‑N) and retention time, enabling chromatographic resolution of the two regioisomers—a critical capability for demonstrating regulatory compliance in impurity control strategies .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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